molecular formula C5H10O5 B12671953 alpha-D-Xylulofuranose CAS No. 119241-45-1

alpha-D-Xylulofuranose

Cat. No.: B12671953
CAS No.: 119241-45-1
M. Wt: 150.13 g/mol
InChI Key: LQXVFWRQNMEDEE-WISUUJSJSA-N
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Description

Alpha-D-Xylulofuranose: is a pentose sugar with the molecular formula C₅H₁₀O₅. It is a furanose form of xylose, which means it has a five-membered ring structure. This compound is a stereoisomer of D-xylulose and plays a significant role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Xylulofuranose can be synthesized through the isomerization of alpha-D-xylose. The reaction is catalyzed by the enzyme xylose isomerase, which facilitates the conversion of alpha-D-xylose to this compound under specific conditions .

Industrial Production Methods: The industrial production of this compound involves the use of biocatalysts such as xylose isomerase. The process typically requires controlled conditions, including temperature and pH, to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Xylulofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-D-Xylulofuranose has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of various chemical compounds.

    Biology: It plays a role in the metabolic pathways of certain microorganisms.

    Medicine: It is studied for its potential therapeutic applications, including its role in metabolic disorders.

    Industry: It is used in the production of biofuels and other bioproducts

Mechanism of Action

The mechanism of action of alpha-D-Xylulofuranose involves its conversion by the enzyme xylose isomerase. This enzyme catalyzes the interconversion of aldose and ketose sugars, facilitating the transformation of alpha-D-xylose to this compound. The enzyme’s active site contains divalent metal ions, which are essential for its catalytic activity .

Comparison with Similar Compounds

Uniqueness: Alpha-D-Xylulofuranose is unique due to its five-membered ring structure and its specific role in biochemical pathways. Unlike its six-membered ring counterpart, alpha-D-Xylopyranose, this compound has distinct chemical and physical properties that make it valuable in various scientific and industrial applications .

Properties

CAS No.

119241-45-1

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5+/m1/s1

InChI Key

LQXVFWRQNMEDEE-WISUUJSJSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@](O1)(CO)O)O)O

Canonical SMILES

C1C(C(C(O1)(CO)O)O)O

Origin of Product

United States

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